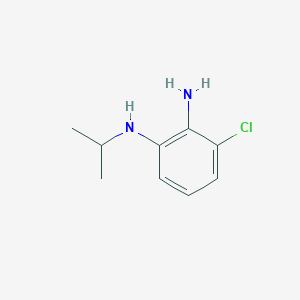

3-Chloro-N1-isopropylbenzene-1,2-diamine

Description

3-Chloro-N1-isopropylbenzene-1,2-diamine is a substituted aromatic diamine featuring a chlorine atom at the 3-position and an isopropyl group attached to the N1-amino group of the benzene ring. This compound belongs to the class of 1,2-diaminobenzenes, which are critical intermediates in organic synthesis, particularly for pharmaceuticals, agrochemicals, and coordination chemistry . For instance, substituents like chlorine and isopropyl influence electronic effects, steric hindrance, and solubility, which are pivotal in determining its applications .

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

3-chloro-1-N-propan-2-ylbenzene-1,2-diamine |

InChI |

InChI=1S/C9H13ClN2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,11H2,1-2H3 |

InChI Key |

BUESBVBGQSEDCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C(=CC=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N1-isopropylbenzene-1,2-diamine typically involves multiple steps:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: Nitrobenzene is reduced to form benzene-1,2-diamine.

Chlorination: Benzene-1,2-diamine is chlorinated at the third position to form 3-chlorobenzene-1,2-diamine.

Alkylation: The final step involves the alkylation of 3-chlorobenzene-1,2-diamine with isopropyl halide to form this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N1-isopropylbenzene-1,2-diamine undergoes several types of chemical reactions:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction: The amine groups can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines

Scientific Research Applications

3-Chloro-N1-isopropylbenzene-1,2-diamine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 3-Chloro-N1-isopropylbenzene-1,2-diamine involves its interaction with various molecular targets:

Electrophilic Aromatic Substitution: The chloro group can be substituted by electrophiles, forming a positively charged intermediate.

Nucleophilic Addition: The amine groups can participate in nucleophilic addition reactions, forming carbinolamine intermediates

Comparison with Similar Compounds

3-Chloro-N1-methylbenzene-1,2-diamine

- CAS : 781565-10-4

- Molecular Formula : C₇H₉ClN₂

- Molecular Weight : 156.61 g/mol

- Key Properties : Density = 1.272 g/cm³ (predicted), Boiling Point = 274.1°C (predicted), pKa = 4.61 .

- Comparison : The methyl group at N1 reduces steric hindrance compared to the isopropyl group, enhancing solubility in polar solvents. The lower molecular weight (156.61 vs. ~183 g/mol for the isopropyl analog) may improve diffusion rates in reaction media.

4-Chloro-benzene-1,2-diamine

- CAS : Referenced as SCHEMBL216307 and CHEMBL552741 .

- Key Properties : The chlorine at the 4-position alters electronic distribution, increasing electrophilicity at the 1,2-diamine sites. This enhances reactivity in condensation reactions (e.g., with isatin derivatives) compared to 3-chloro isomers .

N1-(3-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine

- CAS : 1181595-57-2 .

- This compound may exhibit lower solubility in aqueous systems compared to the benzene-1,2-diamine backbone.

Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|---|---|

| 3-Chloro-N1-isopropylbenzene-1,2-diamine | - | C₉H₁₃ClN₂ | ~183 (estimated) | 1.2–1.3 (predicted) | 280–300 (predicted) | ~4.5–5.0 |

| 3-Chloro-N1-methylbenzene-1,2-diamine | 781565-10-4 | C₇H₉ClN₂ | 156.61 | 1.272 | 274.1 | 4.61 |

| 4-Chloro-benzene-1,2-diamine | SCHEMBL216307 | C₆H₆ClN₂ | 157.58 | 1.4 (estimated) | 265–270 (estimated) | 4.8–5.2 |

Key Observations :

Condensation Reactions

- Quinoxaline Synthesis: Benzene-1,2-diamines react with glyoxylic acid to form quinoxalines. Electron-withdrawing groups (e.g., Cl, NO₂) at the 3- or 4-position increase electrophilicity, accelerating condensation. 4-Nitro derivatives yield moderate products (50–60%), while 3-chloro analogs may exhibit similar or enhanced reactivity .

- Chan–Lam Coupling : N1-substituted diamines participate in Cu-catalyzed cross-couplings, as seen in the synthesis of clozapine intermediates (e.g., N1-(2-bromophenyl)-4-chlorobenzene-1,2-diamine) . The isopropyl group in this compound may slow coupling rates due to steric effects compared to methyl or unsubstituted analogs.

Corrosion Inhibition

- Aliphatic amines like DETA and TETA show strong corrosion inhibition due to multiple NH groups. Aromatic diamines with electron-withdrawing substituents (e.g., Cl) may enhance adsorption on metal surfaces via dipole interactions, though steric bulk (isopropyl) could reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.